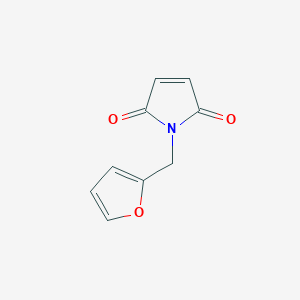

N-(2-Furylmethyl)maleimide

Beschreibung

Significance of Furan-Maleimide Chemistry in Reversible Covalent Bonds

The Diels-Alder reaction between a furan (B31954) (diene) and a maleimide (B117702) (dienophile) is a cornerstone of dynamic covalent chemistry. nih.govrsc.org This [4+2] cycloaddition reaction forms a thermally reversible covalent bond, creating a cyclohexene (B86901) adduct. nih.govrug.nlnih.gov The forward reaction, or Diels-Alder (DA) reaction, typically occurs at moderate temperatures, while the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, is induced by heating, generally in the range of 130-140°C. nih.gov This ability to form and break covalent bonds in response to a thermal stimulus is the foundation for creating a variety of "smart" materials. researchgate.net

The reversibility of the furan-maleimide linkage allows for the design of materials with intrinsic self-healing capabilities, as the bonds can reform upon cooling after being broken by heat. mdpi.commdpi.comnih.gov This dynamic nature also enables the reprocessing and recycling of thermosetting polymers, which are traditionally difficult to reshape after curing. nih.govmdpi.com The reaction kinetics and equilibrium are well-studied, allowing for precise control over material properties by adjusting factors such as temperature and the stoichiometry of furan and maleimide groups. nih.govmdpi.comnih.gov

N-(2-Furylmethyl)maleimide as a Model Compound and Building Block

This compound serves as an exemplary model compound for studying the fundamentals of the furan-maleimide Diels-Alder reaction. researchgate.net Its structure conveniently contains both the diene (furan) and the dienophile (maleimide) functionalities within a single molecule, although in intermolecular reactions, it primarily acts as the maleimide dienophile reacting with a separate furan-containing molecule. This compound is instrumental in kinetic and thermodynamic studies that elucidate the factors governing the DA and rDA reactions. nih.govresearchgate.net

Historical Context of Maleimide and Furan Reactivity

The foundations of the chemistry involving this compound lie in the independent development of furan and maleimide chemistry, which later converged through the application of the Diels-Alder reaction. Furan chemistry has early roots in the study of derivatives from renewable resources, establishing it as a precursor in sustainable chemical synthesis. Maleimide chemistry developed around the synthesis and reactions of unsaturated imide compounds, with early methods focusing on the reaction of maleic anhydride (B1165640) with amines. mdpi.com

The Diels-Alder reaction itself was first described by Otto Diels and Kurt Alder. nih.govmdpi.com The specific application of this reaction to the furan and maleimide pair has become one of the most widely studied examples of a thermoreversible cycloaddition. nih.gov Early investigations focused on understanding the electronic requirements for the reaction, with the initial belief that only electron-rich furans could react effectively. rsc.org However, more recent research has expanded the scope to include electron-poor furans, demonstrating the versatility of this chemical transformation. rsc.org The study of the adducts formed between furan and maleimide dates back to at least 1952, with early work focusing on isomerism and stability. acs.org

Overview of Research Trajectories for this compound

Current and future research involving this compound and the broader furan-maleimide chemistry is directed along several promising trajectories. A major focus is the continued development of self-healing materials, with an emphasis on improving healing efficiency and achieving healing at ambient conditions. mdpi.commdpi.comresearchgate.net This includes strategies to enhance the mobility of the reactive groups within a polymer matrix to facilitate bond reformation. nih.gov

Another significant area of research is the creation of reprocessable and recyclable thermosets to address the environmental concerns associated with traditional thermosetting plastics. nih.govmdpi.com By incorporating the reversible furan-maleimide linkage, researchers aim to design robust materials that can be reshaped and reused multiple times. nih.gov

Furthermore, there is growing interest in using furan-maleimide chemistry to construct dynamic covalent networks for applications in drug delivery, sensors, and soft robotics. nih.gov The ability to control the crosslinking density and, consequently, the material's properties in real-time opens up possibilities for creating highly responsive and adaptive systems. Research also continues to explore the fundamental aspects of the Diels-Alder reaction, including the influence of substituents on reaction kinetics and the stereochemical outcomes of the cycloaddition, which can affect the thermal properties of the resulting adducts. rsc.org

Interactive Data Table: Properties of Furan-Maleimide Reactions

| Parameter | Description | Typical Value Range | Key Insights |

| Diels-Alder (DA) Reaction Temperature | The temperature at which the forward cycloaddition reaction to form the adduct is favored. | 50-90 °C | The reaction is efficient at relatively mild temperatures, allowing for its use with a wide range of polymer systems. rug.nlnih.gov |

| Retro-Diels-Alder (rDA) Reaction Temperature | The temperature at which the reverse reaction, breaking the adduct back into furan and maleimide, becomes significant. | 110-140 °C | This temperature range is high enough to induce bond cleavage but generally low enough to avoid polymer degradation. nih.gov |

| Activation Energy (Ea) for DA Reaction | The minimum energy required to initiate the forward Diels-Alder reaction. | ~7-40 kJ/mol | The relatively low activation energy contributes to the favorable kinetics of the reaction at moderate temperatures. nih.gov |

| Activation Energy (Ea) for rDA Reaction | The minimum energy required to initiate the retro-Diels-Alder reaction. | ~58 kJ/mol | The higher activation energy for the reverse reaction ensures the stability of the adduct at lower temperatures. nih.gov |

| Adduct Stereochemistry | The formation of endo and exo stereoisomers of the Diels-Alder adduct. | Kinetically favored: endo Thermodynamically favored: exo | The endo adduct typically has a lower cyclo-reversion temperature than the more stable exo adduct. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(furan-2-ylmethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSUUIGEQAOVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303567 | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32620-61-4 | |

| Record name | 32620-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FURFURYLMALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Strategies

Classical Two-Step Synthesis Routes to N-(2-Furylmethyl)maleimide

The most established and widely employed method for the synthesis of this compound is a two-step process. This classical route first involves the formation of an N-(2-Furylmethyl)maleamic acid intermediate, which is subsequently cyclized to yield the final maleimide (B117702) product. This method is known for its reliability and generally good yields.

The initial step in the classical synthesis is the reaction of a primary amine, in this case, furfurylamine (B118560), with maleic anhydride (B1165640). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of furfurylamine attacks one of the carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding N-substituted maleamic acid.

The reaction is typically carried out in a suitable organic solvent at moderate temperatures. The choice of solvent can influence the reaction rate and the ease of product isolation. The N-(2-Furylmethyl)maleamic acid intermediate is often obtained in high purity and yield, precipitating out of the reaction mixture, which simplifies its isolation through filtration.

Detailed research findings: Studies have shown that this step is generally efficient, with near-quantitative yields of the maleamic acid intermediate being achievable under optimized conditions. For instance, reacting furfurylamine with maleic anhydride in a solvent like diethyl ether or toluene (B28343) at room temperature or slightly below often results in the precipitation of the N-(2-Furylmethyl)maleamic acid as a solid, which can be easily collected. nih.gov The straightforward nature of this reaction makes it a fundamental step in the synthesis of a wide array of N-substituted maleimides. ucl.ac.be

Table 1: Formation of N-(2-Furylmethyl)maleamic Acid

| Reactant A | Reactant B | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Furfurylamine | Maleic Anhydride | Diethyl Ether | Room Temp | 1-2 hours | >95% |

| Furfurylamine | Maleic Anhydride | Toluene | 0-5 °C | 1 hour | High |

The second and final step in the classical synthesis is the cyclodehydration of the N-(2-Furylmethyl)maleamic acid intermediate to form the maleimide ring. This intramolecular condensation reaction involves the removal of a water molecule from the amic acid to form the cyclic imide.

A common and effective method for this transformation is the use of a dehydrating agent, typically acetic anhydride, in the presence of a catalyst such as anhydrous sodium acetate (B1210297). The reaction is usually conducted with heating. The sodium acetate acts as a base to facilitate the cyclization process. The mechanism involves the formation of a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack by the amide nitrogen to form the maleimide ring and release acetic acid.

Alternative dehydrating agents and conditions have also been explored, including the use of other anhydrides or high temperatures to drive the reaction. However, the acetic anhydride/sodium acetate system remains a popular choice due to its effectiveness and relatively mild conditions compared to direct thermal cyclization, which can require very high temperatures and may lead to polymerization of the product. google.com

Detailed research findings: The cyclodehydration step is crucial and its efficiency can vary depending on the reaction conditions. Overheating can sometimes lead to side reactions and reduced yields. The use of acetic anhydride and sodium acetate at temperatures around 60-100°C has been reported to give good yields of N-substituted maleimides. ucl.ac.be For this compound specifically, this method has been successfully applied to achieve cyclization of the corresponding maleamic acid.

Table 2: Cyclodehydration of N-(2-Furylmethyl)maleamic Acid

| Starting Material | Reagents | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| N-(2-Furylmethyl)maleamic Acid | Acetic Anhydride, Sodium Acetate | 80-100 °C | 2-4 hours | 70-85% |

| N-(2-Furylmethyl)maleamic Acid | Trifluoroacetic Anhydride | Room Temp | 1-2 hours | High |

Modified and Optimized Synthetic Procedures for this compound Derivatives

The development of new catalytic systems offers a promising avenue for improving maleimide synthesis. Various catalysts have been investigated to facilitate the cyclodehydration of maleamic acids under milder conditions and with greater efficiency.

Detailed research findings: Recent advancements have explored the use of various catalysts to promote the cyclodehydration step. For instance, the use of acidic ionic liquids has been shown to be an effective and reusable catalytic system for the synthesis of maleimide derivatives. While not specifically detailed for this compound, this approach offers a potential avenue for a more environmentally friendly and efficient synthesis. Other catalytic systems, including the use of phosphorus pentoxide, have also been reported to decrease the temperature required for ring closure.

The choice of solvent can have a significant impact on the yield and purity of the final this compound product. The solvent can influence the solubility of reactants and intermediates, the reaction rate, and the ease of product isolation.

Table 3: Solvent Effects on N-Substituted Maleimide Synthesis

| Reaction Step | Solvent | Observation |

|---|---|---|

| Maleamic Acid Formation | Diethyl Ether | High precipitation of product, easy isolation. |

| Maleamic Acid Formation | Toluene | Good for controlling reaction temperature. |

| Cyclodehydration | Acetic Anhydride (as reagent and solvent) | Common, but can lead to impurities. |

| Cyclodehydration | DMF/Toluene | Can improve solubility of amic acid. |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemistry, green approaches to the synthesis of this compound are being actively explored. These methods aim to reduce the environmental impact by using less hazardous reagents, minimizing waste, and improving energy efficiency.

The furan (B31954) ring in this compound is itself derivable from renewable biomass resources, making this compound a target for sustainable polymer and materials science. researchgate.netcore.ac.ukresearchgate.net Furfural (B47365), the precursor to furfurylamine, can be obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass.

Detailed research findings: One of the most promising green chemistry approaches is the use of microwave-assisted synthesis. rsc.org Microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. For the synthesis of N-aryl maleimides, microwave-assisted dehydration of maleamic acids in the presence of acetic anhydride under solvent-free conditions has been reported to give excellent yields in a matter of minutes. rsc.org This technique holds great potential for the synthesis of this compound, offering a faster and more energy-efficient route.

Another green approach involves conducting reactions in environmentally benign solvents, such as water, or under solvent-free conditions. The Diels-Alder reaction of furan derivatives with maleimides, which is a key reaction in the application of these compounds, can often be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.netmdpi.com The development of one-pot syntheses, where the intermediate maleamic acid is not isolated, also contributes to a greener process by reducing the number of steps and the amount of solvent used. rsc.orgsctunisie.org

Table 4: Green Synthesis Approaches for N-Substituted Maleimides

| Method | Conditions | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free, Acetic Anhydride | Rapid reaction times, high yields, energy efficient. rsc.org |

| One-Pot Synthesis | Various | Reduced steps, less solvent waste. rsc.orgsctunisie.org |

| Use of Bio-based Solvents | e.g., Cyrene | Reduced environmental impact. |

Solvent-Free Reactions

Solvent-free synthesis, or mechanochemistry, represents a significant advancement in green chemistry, offering benefits such as high reaction rates, excellent yields, and reduced environmental impact. mdpi.com This approach involves the grinding or milling of solid reactants, which can promote reactions by bringing molecules into close contact and providing the necessary activation energy. cmu.edu

In the context of maleimide synthesis, mechanochemical methods have been successfully employed. For instance, the preparation of various diimides has been achieved by milling the corresponding anhydride with an amine in a ball mill, resulting in excellent yields (95-99%) in a fraction of the time required for traditional solvent-based methods. mdpi.com This strategy avoids the use of hazardous solvents like DMF and simplifies product purification. mdpi.com A similar metal- and solvent-free strategy has been developed for preparing maleimide-fused carbazoles, showcasing the versatility of this approach. researchgate.net While not specifically detailed for this compound, these principles are directly applicable to its synthesis from maleic anhydride and furfurylamine.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Biphenyltetracarboxydiimides

| Feature | Traditional Solvent Method | Ball Mill (Solvent-Free) Method |

|---|---|---|

| Solvent | DMF | None |

| Reaction Time | 6 hours | 15 minutes |

| Yield | Not specified | 95-99% |

| Conditions | Reflux | 20 Hz frequency milling |

This table illustrates the advantages of solvent-free methods based on data for related diimides. mdpi.com

Aqueous Media Applications

The use of aqueous media in organic synthesis is highly desirable for its low cost, non-flammability, and environmental friendliness. For maleimide derivatives, particularly those used in bioconjugation, water solubility is a critical factor. univie.ac.at The synthesis and application of this compound often involve its participation in Diels-Alder reactions with dienes or Michael additions with thiols, reactions that can be adapted to aqueous environments.

Strategies to enhance the aqueous solubility of maleimides include the incorporation of hydrophilic scaffolds, such as piperazine (B1678402) motifs. univie.ac.atnih.gov Although this compound itself has limited water solubility, its reactions can be performed in aqueous mixtures or emulsions. The Diels-Alder reaction, a key transformation for the furan component, is known to be accelerated in water, which can be an advantage for forming adducts. Furthermore, the protection of the maleimide double bond via a Diels-Alder reaction with furan or its derivatives is a common strategy in multi-step syntheses, with the deprotection (retro-Diels-Alder) step often being performed by heating in a suitable solvent. researchgate.net

Purification and Characterization Techniques in Advanced Synthesis

Rigorous purification and unambiguous characterization are essential to ensure the purity and structural integrity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, FTIR)

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and its reaction products. thermofisher.com Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose. nih.gov

FTIR Spectroscopy: This technique is used to identify the key functional groups within the molecule. thermofisher.com The FTIR spectrum of this compound is expected to show characteristic absorption bands. The maleimide group gives rise to strong carbonyl (C=O) stretching vibrations. The carbon-carbon double bond (C=C) of the maleimide ring and the vibrations of the furan ring also produce distinct peaks. researchgate.netnih.gov Monitoring the disappearance of the maleimide C=C stretch can be used to follow the progress of reactions like the Diels-Alder cycloaddition. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would display characteristic signals for the protons on the furan ring, a singlet for the two protons of the maleimide double bond, and a singlet for the methylene (B1212753) (-CH₂-) bridge connecting the furan and maleimide moieties. The integration of these signals helps to confirm the ratio of protons in the molecule. mdpi.com

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the imide, the olefinic carbons of the maleimide, the carbons of the furan ring, and the methylene bridge carbon.

Kinetic studies of the Diels-Alder reaction between furan-containing polymers and maleimides have been successfully monitored using both FTIR and ¹H-NMR spectroscopy, demonstrating the power of these techniques in studying the reactivity of the furan-maleimide system. mdpi.com

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Maleimide Protons (HC=CH) | ~6.7-6.8 ppm (singlet) |

| Methylene Protons (-CH₂-) | ~4.5-4.6 ppm (singlet) | |

| Furan Ring Protons | ~6.2-7.4 ppm (multiplets) | |

| FTIR | Imide C=O Stretch | ~1700-1780 cm⁻¹ |

| Maleimide C=C Stretch | ~1550-1650 cm⁻¹ |

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification for this compound, ensuring its separation from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of maleimide derivatives. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically mixtures of water and acetonitrile (B52724) or methanol), is commonly employed. nih.gov The separation is based on the differential partitioning of the compound between the two phases. The purity of the collected fractions can be assessed by the symmetry of the chromatographic peak and analysis by mass spectrometry. frontiersin.org

Column Chromatography: For larger-scale purification, traditional column chromatography using silica (B1680970) gel as the stationary phase is often utilized. The choice of eluent (mobile phase), typically a mixture of nonpolar and moderately polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation of the target compound from impurities.

The progress of purification can be monitored by Thin-Layer Chromatography (TLC). After purification, the solvent is removed under reduced pressure to yield the pure this compound.

Reaction Mechanisms and Kinetics in Macromolecular and Supramolecular Systems

Diels-Alder (DA) Cycloaddition Reactions of N-(2-Furylmethyl)maleimide

The Diels-Alder (DA) reaction is a cornerstone of organic chemistry, particularly for the formation of six-membered rings through a [4+2] cycloaddition mechanism. pearson.comnih.gov In the context of this compound, this reaction is of significant interest for materials science, especially in the development of self-healing and recyclable polymers. mdpi.commdpi.com The compound itself possesses both a furan (B31954) moiety, which acts as a conjugated diene, and a maleimide (B117702) moiety, a potent dienophile. The reaction between the furan group of one molecule and the maleimide group of another forms a thermally reversible covalent bond, creating what is known as a DA adduct. nih.govresearchgate.net This thermoreversibility is central to the design of dynamic materials, as the bonds can be broken and reformed by controlling the temperature. mdpi.commasterorganicchemistry.com

The furan-maleimide DA reaction is highly efficient, often proceeding without the need for a catalyst and with 100% atom economy, making it a sustainable "click" chemistry approach. mdpi.com The reaction kinetics and equilibrium are well-studied, providing a robust platform for creating polymer networks with tunable properties. mdpi.comnih.gov These networks can be designed to de-crosslink upon heating, allowing the material to flow, be reprocessed, or heal cracks, and then re-crosslink upon cooling to restore its structural integrity. mdpi.commdpi.com

The Diels-Alder reaction of the furan group in this compound with a dienophile (such as the maleimide group on another molecule) is a concerted pericyclic reaction. nih.govmdpi.com It involves the interaction of the four pi-electrons of the furan (the diene) with the two pi-electrons of the dienophile's carbon-carbon double bond. pearson.com This interaction leads to the formation of a cyclic transition state, culminating in a new six-membered ring containing two new sigma bonds and one new pi bond, resulting in an oxanorbornene structure. mdpi.com

The efficiency of this cycloaddition is governed by frontier molecular orbital (FMO) theory. Typically, the reaction is most favorable between an electron-rich diene and an electron-poor dienophile. mdpi.com The maleimide group is an electron-deficient dienophile, making it highly reactive toward many furan derivatives. mdpi.com This electronic complementarity results in a relatively low activation energy barrier for the forward reaction, allowing it to proceed efficiently at moderate temperatures, often even at room temperature. pearson.commdpi.com The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. pearson.com

A key feature of the furan-maleimide DA adduct is its ability to undergo a retro-Diels-Alder (RDA) reaction at elevated temperatures. nih.govnih.gov This process is the microscopic reverse of the forward DA reaction, where the covalent bonds of the cycloadduct break, regenerating the original furan and maleimide reactants. nih.govmasterorganicchemistry.com The low thermodynamic stability of the furan ring, which is disrupted during the DA reaction, contributes to the propensity for this cycloreversion. mdpi.comsemanticscholar.org

The kinetics of the RDA reaction are highly temperature-dependent. As the temperature increases, the equilibrium between the forward (DA) and reverse (RDA) reactions shifts to favor the reactants (furan and maleimide). mdpi.commdpi.com This results in the de-crosslinking of polymer networks built upon this chemistry. mdpi.com The RDA reaction typically follows first-order kinetics, as it involves the unimolecular decomposition of the adduct. nih.gov The temperature at which the RDA reaction becomes significant is a critical parameter for applications; for furan-maleimide systems, this is generally above 90-120°C. pearson.commdpi.com This reversibility allows for the design of materials that can be repeatedly healed or reshaped. nih.gov

The DA/RDA equilibrium is characterized by specific kinetic and thermodynamic parameters that dictate the behavior of the system. The forward DA reaction is an associative process, leading to a decrease in entropy (ΔS < 0), and is typically exothermic, releasing heat (ΔH < 0). nih.gov Conversely, the retro-DA reaction is dissociative, resulting in an increase in entropy (ΔS > 0) and is endothermic, requiring an input of energy (ΔH > 0). nih.gov

These opposing thermodynamic drivers mean that the forward DA reaction is favored at lower temperatures, while the reverse RDA reaction dominates at higher temperatures. mdpi.commasterorganicchemistry.com The activation energy (Ea) for the forward reaction is generally lower than that for the reverse reaction. nih.gov For example, studies on similar furan-maleimide systems have reported activation energies for the forward DA reaction in the range of 40–50 kJ/mol. nih.gov The activation energy for the reverse RDA reaction is significantly higher, often in the range of 90 kJ/mol or more. nih.gov

Table 1: Representative Kinetic and Thermodynamic Parameters for Furan-Maleimide Reactions Note: Values are illustrative and can vary significantly based on specific reactants, solvent, and analytical method.

| Parameter | Forward (DA) Reaction | Reverse (RDA) Reaction | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 43 ± 7 kJ/mol | 90 ± 10 kJ/mol | nih.gov |

| Enthalpy (ΔH) | -68 ± 2 kJ/mol | - | nih.gov |

| Entropy (ΔS) | -170 ± 20 J/(mol·K) | - | nih.gov |

Temperature: As dictated by the thermodynamic parameters, temperature is the primary tool for controlling the DA/RDA equilibrium. semanticscholar.orgnih.gov

Low Temperatures (< 80°C): The exothermic DA reaction is favored, leading to high conversion rates and the formation of adducts. The equilibrium lies far to the product side. mdpi.commdpi.com

High Temperatures (> 120°C): The endothermic RDA reaction becomes dominant. The adducts dissociate, and the equilibrium shifts back towards the furan and maleimide reactants. This leads to a decrease in crosslink density in a polymer network. mdpi.commdpi.com

Intermediate Temperatures: An equilibrium state is established where both forward and reverse reactions occur at significant rates. The position of this equilibrium is temperature-dependent. mdpi.com

Solvent: The choice of solvent can influence the reaction rates, although the effect is generally less pronounced than for reactions involving charged species. semanticscholar.org Solvents can affect the stability of the reactants and the transition state. For instance, hydrogen bonding with a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can impact the observed reaction rates. semanticscholar.org In some systems, using an aqueous medium has been shown to provide an additional thermodynamic driving force, especially for furan derivatives with formyl groups, by coupling the DA equilibrium to the hydration of the adduct's carbonyl group. tudelft.nl

The DA reaction between a furan and a maleimide can produce two diastereomeric products: the endo and exo adducts. nih.govnih.gov

Endo Adduct: This isomer is formed faster and is considered the kinetically favored product. pearson.comnih.gov Its formation is often explained by secondary orbital interactions, where the pi-system of the dienophile's substituent (the maleimide ring) overlaps with the developing pi-bond in the diene during the transition state, leading to stabilization. pearson.commasterorganicchemistry.com

Exo Adduct: This isomer is generally more sterically relaxed and therefore thermodynamically more stable. pearson.comnih.gov

At lower temperatures or shorter reaction times, the product mixture is enriched in the endo isomer due to its lower activation energy. pearson.commasterorganicchemistry.com However, because the DA reaction is reversible, prolonged reaction times or higher temperatures allow the system to reach thermodynamic equilibrium. masterorganicchemistry.comnih.gov Under these conditions, the kinetically formed endo adduct can undergo a retro-Diels-Alder reaction back to the starting materials, which can then re-react to form the more stable exo adduct. pearson.commdpi.comsemanticscholar.org This process of interconversion results in a product mixture that increasingly favors the exo isomer over time at elevated temperatures. pearson.comtudelft.nl For example, a reaction performed at 25°C might yield primarily the endo product, while the same reaction at 90°C will result in the exo isomer being the major product. pearson.com

Several factors can influence the efficiency, rate, and equilibrium position of the Diels-Alder and retro-Diels-Alder reactions involving furan and maleimide moieties.

Stoichiometry: In polymer networks, the molar ratio of furan to maleimide functional groups is critical. A stoichiometric ratio (1:1) allows for the highest potential crosslink density. mdpi.com An excess of one component, such as furan, can push the equilibrium towards the formation of DA adducts, resulting in a higher equilibrium conversion at a given temperature. mdpi.com

Electronic Effects: The electronic nature of substituents on both the furan (diene) and the dienophile significantly impacts reactivity. Electron-donating groups on the furan increase its highest occupied molecular orbital (HOMO) energy, accelerating the reaction with an electron-poor dienophile like maleimide. mdpi.comtudelft.nl Conversely, electron-withdrawing groups on the furan can decrease reactivity. tudelft.nl

Steric Hindrance: Steric bulk near the reaction centers on either the diene or dienophile can hinder the approach of the reactants, slowing down the rate of the DA reaction. researchgate.net This can also influence the endo/exo selectivity.

Concentration: In solution, higher concentrations of reactants will favor the forward DA reaction, as it is a bimolecular process. This is particularly relevant when comparing results from different analytical techniques, such as UV-Vis (often at low concentrations) and NMR (at higher concentrations), where different equilibrium conversions can be observed at the same temperature. nih.gov

Factors Affecting DA/RDA Efficiency

Electronic Effects of Substituents

The electronic properties of the N-substituent on the maleimide ring play a crucial role in modulating the reactivity of the double bond. Electron-withdrawing groups enhance the electrophilicity of the maleimide, thereby increasing its reaction rate with nucleophiles. Conversely, electron-donating groups can decrease this reactivity.

In this compound, the furylmethyl group is attached to the nitrogen atom. The furan ring is an aromatic heterocycle that can exhibit both electron-donating and electron-withdrawing properties depending on the nature of the reaction. However, in the context of N-substituted maleimides, N-aryl substituents have been shown to increase the reactivity of the maleimide towards thiols compared to N-alkyl substituents. mdpi.com This is attributed to the electron-withdrawing nature of the aryl ring, which delocalizes the lone pair of electrons on the nitrogen atom, making the maleimide double bond more electron-deficient and thus more susceptible to nucleophilic attack. nih.govresearchgate.net For instance, N-aryl maleimide derivatives have been observed to react approximately 2.5 times faster with thiol substrates than their N-alkyl counterparts. mdpi.com

The furylmethyl group, with its aromatic furan ring, is expected to confer electronic properties that are more akin to N-aryl than N-alkyl maleimides. This suggests that this compound would exhibit enhanced reactivity in comparison to simple N-alkyl maleimides. Furthermore, electron-withdrawing substituents on the N-aryl ring have been shown to further accelerate the thiol-maleimide coupling reaction. nih.gov

The electronic nature of the N-substituent also influences the stability of the resulting thiol-maleimide adduct. Electron-withdrawing N-substituents can accelerate the hydrolysis of the thiosuccinimide ring, a reaction that renders the linkage more stable and resistant to retro-Michael reactions. nih.govprolynxinc.com Studies on various substituted N-aliphatic maleimides have demonstrated that the preference for thiosuccinimide ring hydrolysis over thiol exchange at a pH of 7.4 is significantly enhanced with increasingly electron-withdrawing N-substituents. mdpi.com

Table 1: Influence of N-Substituent on Maleimide Reactivity and Adduct Stability

| N-Substituent Type | Reactivity with Thiols | Thiosuccinimide Ring Hydrolysis Rate | Adduct Stability to Retro-Michael Reaction |

|---|---|---|---|

| N-Alkyl | Standard | Slow | Lower |

| N-Aryl | Increased | Accelerated | Higher |

Steric Hindrance Considerations

Steric hindrance arising from the N-substituent can also affect the rate of reaction of the maleimide with nucleophiles. Bulky substituents near the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction.

The this compound molecule possesses a furylmethyl group attached to the nitrogen atom. While the furan ring itself is planar, the methylene (B1212753) spacer between the furan and the maleimide nitrogen provides some flexibility. The degree of steric hindrance presented by the furylmethyl group is generally considered to be moderate. It is less bulky than, for example, a tert-butyl group, but more sterically demanding than a simple methyl or ethyl group.

In the context of bioconjugation, the steric accessibility of the target residue on a biomolecule is a critical factor. mdpi.com Even with a moderately sized substituent like furylmethyl, the reaction efficiency can be influenced by the local environment of the reacting thiol group on a protein or other macromolecule.

Thiol-Maleimide Michael Addition Reactions

The thiol-maleimide Michael addition is a highly efficient and widely utilized "click" reaction in various fields, including bioconjugation and materials science. researchgate.netdigitellinc.com This reaction involves the addition of a thiol to the electron-deficient double bond of a maleimide.

Nucleophilic Addition Mechanism with Sulfhydryl Groups

The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the carbon atoms of the maleimide double bond. bachem.com This initial attack forms a carbanion intermediate, which is then rapidly protonated to yield a stable thiosuccinimide adduct. The reaction is highly efficient and can proceed without a catalyst, particularly in polar solvents that facilitate the formation of the reactive thiolate species. axispharm.com

The rate of the thiol-maleimide reaction is dependent on the concentration of the thiolate anion, which in turn is governed by the pKa of the thiol and the pH of the reaction medium. researchgate.net

Chemoselectivity and pH Dependence of Thiol-Maleimide Adduct Formation

One of the key advantages of the thiol-maleimide reaction is its high chemoselectivity for sulfhydryl groups, particularly within a specific pH range. axispharm.com Between a pH of 6.5 and 7.5, the reaction with thiols is significantly faster than with other nucleophilic groups present in biomolecules, such as amines. axispharm.comvectorlabs.com At a pH of 7.0, the reaction rate of maleimides with thiols can be up to 1,000 times faster than their reaction with amines. vectorlabs.com

This selectivity is due to the lower pKa of the thiol group (typically 8-9 for cysteine residues in proteins) compared to the amino group of lysine (B10760008) (pKa ~10.5). At near-neutral pH, a sufficient concentration of the more nucleophilic thiolate anion is present to drive the reaction, while the majority of amino groups remain protonated and less reactive.

However, at pH values above 7.5, the concentration of deprotonated primary amines increases, leading to competitive reaction with the maleimide. vectorlabs.com Conversely, at acidic pH values (e.g., below 6.5), the concentration of the thiolate anion decreases, which can slow down the rate of the desired thiol-maleimide reaction. bachem.com Some studies have shown that the reaction can still proceed over a wide pH range, from acidic to neutral conditions. nih.gov

Table 2: pH Influence on Thiol-Maleimide Reaction

| pH Range | Predominant Reacting Species | Reaction with Amines |

|---|---|---|

| < 6.5 | Thiol (RSH) | Minimal |

| 6.5 - 7.5 | Thiolate (RS⁻) | Minimal |

Stability of Thiosuccinimide Linkages and Retro-Michael Reactions

The thiosuccinimide linkage formed from the thiol-maleimide reaction is generally considered stable. nih.gov However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols. d-nb.inforesearchgate.net This reversal of the addition reaction can lead to the exchange of the maleimide-linked molecule, which is a significant consideration in applications such as antibody-drug conjugates (ADCs) where stability in the physiological environment is crucial. researchgate.netnih.gov

The stability of the thiosuccinimide adduct is influenced by the nature of the N-substituent on the maleimide. As mentioned previously, electron-withdrawing N-substituents, such as aryl groups, can promote the hydrolysis of the succinimide (B58015) ring. nih.govd-nb.info This ring-opening reaction forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction. prolynxinc.comresearchgate.net Consequently, N-aryl maleimides can form more stable bioconjugates compared to their N-alkyl counterparts. nih.gov For instance, ADCs prepared with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, whereas those with N-alkyl maleimides exhibited 35-67% deconjugation under similar conditions. nih.gov Given the aromatic nature of the furylmethyl group, it is anticipated that this compound would form adducts with enhanced stability against retro-Michael reactions compared to simple N-alkyl maleimides.

The rate of the retro-Michael reaction is also influenced by the pKa of the thiol involved in the initial adduct. nih.gov Adducts formed with higher pKa thiols tend to have a decreased rate of the exchange reaction. udel.edu

Applications in Bioconjugation and Surface Functionalization

The high efficiency and chemoselectivity of the thiol-maleimide reaction have made it a valuable tool for bioconjugation. axispharm.comnih.gov It is widely used to attach labels, such as fluorescent dyes and biotin, to proteins and peptides at specific cysteine residues. bachem.com This site-specific modification allows for the study of protein structure and function. A significant application is in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody to target cancer cells. axispharm.comnih.gov

In the realm of materials science, the thiol-maleimide reaction is employed for surface functionalization. mdpi.comspringernature.com Surfaces of various materials, including nanoparticles and polymers, can be modified with maleimide groups. wilhelm-lab.comnih.govresearchgate.net These maleimide-functionalized surfaces can then be used to immobilize thiol-containing biomolecules, creating biosensors, targeted drug delivery systems, and other advanced materials. nih.gov For example, gold nanoparticles have been surface-modified with maleimide-terminated polymers to allow for the covalent attachment of thiol-containing ligands. wilhelm-lab.com

Radical Polymerization Mechanisms Involving this compound

The maleimide group is characterized by a carbon-carbon double bond that is highly electron-deficient due to the presence of two adjacent electron-withdrawing carbonyl groups. This feature makes N-substituted maleimides, including this compound, susceptible to free-radical polymerization. This process is fundamental to producing a variety of homopolymers and copolymers with desirable properties, such as high thermal stability, stemming from the rigid five-membered imide ring integrated into the polymer backbone. uctm.edu

This compound can undergo homopolymerization, where monomer units exclusively link to form a polymer chain. This reaction is typically initiated by radicals that attack the electron-poor double bond of the maleimide ring. The resulting radical then propagates by adding to subsequent monomer units. However, the homopolymers of N-substituted maleimides can sometimes exhibit limited solubility and processing challenges due to the rigidity of the polymer backbone.

To enhance properties and improve processability, this compound is often copolymerized with other vinyl monomers. A common comonomer is methyl methacrylate (B99206) (MMA). uctm.edunih.gov Copolymerization introduces more flexible units into the polymer backbone, which can improve solubility and modify the material's mechanical and thermal characteristics. In bulk reactive extrusion polymerization, the copolymerization of N-phenylmaleimide (N-PMI) and MMA was found to proceed effectively, even to the level of azeotropic copolymerization, a change attributed to the high viscosity of the system which alters the classical reaction kinetics. nih.gov

The reactivity ratios of the comonomers determine the composition and structure of the final copolymer. For instance, in the copolymerization of N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide (MPMI) with MMA, the monomer reactivity ratios were determined to be r(MPMI) = 0.33 and r(MMA) = 0.56, indicating how each monomer adds to the growing polymer chain. uctm.edu

Below is a table summarizing the results of free-radical polymerization for different N-substituted maleimides.

| Monomer 1 (M1) | Monomer 2 (M2) | Initiator | Solvent | T (°C) | Observations |

| N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide (MPMI) | Methyl Methacrylate (MMA) | AIBN | THF | 65 | Reactivity ratios: r(MPMI)=0.33, r(MMA)=0.56. uctm.edu |

| N-[2, 4-dinitro phenyl] maleimide (DNPM) | Methyl Methacrylate (MMA) | AIBN | THF | - | Copolymerization confirmed by spectral and thermal analysis. jocpr.com |

| N-(phenylamino)maleimide (N-PAMI) | Methyl Methacrylate (MMA) | AIBN | THF | 65 | Homopolymer showed better thermal stability than the copolymer. researchgate.net |

| N-phenylmaleimide (N-PMI) | Methyl Methacrylate (MMA) | - | Bulk | - | Reactive extrusion leads to near-azeotropic copolymerization. nih.gov |

This table is interactive. Click on the headers to sort the data.

The initiation of radical polymerization of N-substituted maleimides can be achieved through several mechanisms:

Thermal Initiation: The most common method involves the use of a thermal initiator, which decomposes at a specific temperature to generate free radicals. 2,2'-azobisisobutyronitrile (AIBN) is a widely used initiator for maleimide polymerization, typically conducted at temperatures around 60-70°C. uctm.eduresearchgate.net

Photoinitiation: Maleimides are particularly interesting because they can undergo photopolymerization upon UV irradiation, often without the need for an external photoinitiator. researchgate.netfrontiersin.org The initiation mechanism is believed to involve the maleimide group absorbing UV light and reaching an excited state. frontiersin.org This excited molecule can then generate radicals through processes like hydrogen abstraction from another molecule (such as a comonomer or solvent) or via an electron transfer to form a radical anion. researchgate.netkpi.ua This property makes them competitive with acrylates in UV-curing applications. researchgate.netfrontiersin.org

Solvent-Initiated Polymerization: In some cases, the solvent itself can be a source of initiating radicals. Studies on the polymerization of N-substituted maleimides in tetrahydrofuran (B95107) (THF) have shown that the reaction can be initiated by THF radicals, which are generated through chain transfer processes. uq.edu.au

Controlling the molecular weight and architecture (e.g., linear, branched, block, random) of polymers is crucial for tailoring their final properties. nih.gov For polymers derived from this compound, these parameters are influenced by several factors during radical polymerization:

Chain Transfer Reactions: A significant factor limiting the molecular weight of polymaleimides is chain transfer, particularly to the solvent. uq.edu.au For example, when THF is used as a solvent, hydrogen abstraction from THF by the propagating radical terminates the polymer chain and creates a new THF radical, leading to the formation of relatively low molecular weight polymers. uq.edu.au

Monomer and Initiator Concentration: The ratio of monomer to initiator concentration is a key determinant of molecular weight. A higher initiator concentration generally leads to the formation of more polymer chains, resulting in a lower average molecular weight.

Controlled Radical Polymerization Techniques: To achieve well-defined polymers with predetermined molar masses and narrow polydispersities, advanced techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can be employed. nih.govresearchgate.net RAFT polymerization allows for the synthesis of complex architectures, such as block and random (statistical) copolymers, by controlling the growth of polymer chains. nih.gov While specific studies on this compound using RAFT are not detailed, the principles are broadly applicable to vinyl monomers, enabling precise control over polymer architecture and molecular weight distribution. nih.govresearchgate.net

Photopolymerization is a rapid, energy-efficient method for producing polymer networks, particularly for coatings and thin films. frontiersin.orgresearchgate.net As mentioned, N-substituted maleimides can function as monomeric photoinitiators, a significant advantage that can eliminate issues related to the leaching of traditional photoinitiator molecules. frontiersin.orgkpi.ua

A major challenge in free-radical photopolymerization is oxygen inhibition . researchgate.netresearchgate.net Atmospheric oxygen is a potent inhibitor that can react with both the initiator's excited state and the propagating carbon-centered radicals. researchgate.net This reaction forms stable peroxyl radicals that are much less reactive towards the monomer's double bond, thereby slowing or completely halting the polymerization process. researchgate.netresearchgate.net This effect is most pronounced at the surface exposed to air, often resulting in a tacky, incompletely cured film. researchgate.net

Several strategies can mitigate oxygen inhibition:

Increasing the initiation rate by using higher light intensity or higher photoinitiator concentrations generates a greater number of radicals, which can more effectively compete with the inhibiting reaction of oxygen. researchgate.netnih.gov

Carrying out the polymerization in an inert atmosphere (e.g., nitrogen or argon) eliminates oxygen from the system. nih.gov

Utilizing monomer systems that are inherently less sensitive to oxygen. For example, photoinitiator-free formulations of maleimides with vinyl ethers have been shown to be less susceptible to oxygen inhibition than standard acrylate-based resins. kpi.ua

The table below summarizes the key aspects of oxygen inhibition in photopolymerization.

| Phenomenon | Description | Consequence | Mitigation Strategies |

| Radical Quenching | Oxygen reacts with initiating and propagating radicals. researchgate.net | Formation of less reactive peroxyl radicals. researchgate.net | Increase initiation rate (higher light intensity/initiator concentration). researchgate.netnih.gov |

| Induction Period | A delay at the start of polymerization during which dissolved oxygen is consumed. | No significant polymer formation occurs until oxygen is depleted. | Work in an inert atmosphere (e.g., Argon, Nitrogen). nih.gov |

| Incomplete Curing | Oxygen diffusion at the surface prevents complete polymerization. | Tacky or uncured surface layer. researchgate.net | Use of additives or monomer systems less sensitive to oxygen. kpi.uanih.gov |

This table is interactive. Click on the headers to sort the data.

Other Significant Reaction Pathways

Beyond radical polymerization, the electron-deficient double bond of the maleimide ring makes this compound an excellent Michael acceptor. cmu.edu It readily undergoes a 1,4-conjugate addition, known as the Michael addition, with a variety of nucleophiles, particularly primary and secondary amines. cmu.edunih.gov

The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the double bond's carbons, followed by a proton transfer to the other carbon, resulting in a stable carbon-nitrogen bond. cmu.edu Theoretical studies on the reaction between maleimide and dimethylamine (B145610) suggest that the proton transfer can be the rate-determining step and is facilitated by additional amine molecules that act as a proton relay system through hydrogen bonding. cmu.edu

This reaction is fundamental in the curing of bismaleimide (B1667444) resins, where diamines are used as cross-linking agents. cmu.edu However, the Michael addition can also be an undesirable side reaction in other contexts. For example, in thermoreversible polymer networks based on the furan-maleimide Diels-Alder reaction, the Michael addition of any unreacted amine groups to the maleimide moiety is an irreversible process. nih.gov This side reaction can compromise the intended reversibility and recyclability of the material. nih.gov Therefore, controlling or preventing this pathway is crucial for the performance of such dynamic systems.

Annulation Reactions with this compound as a Substrate

The furan and maleimide moieties are well-known partners in thermal [4+2] cycloaddition reactions, specifically the Diels-Alder reaction, which is a key annulation method. In the context of this compound, the furan ring typically serves as the diene component in this reaction. The Diels-Alder reaction involving furan and maleimide derivatives is of significant interest due to its efficiency, high atom economy, and potential for thermal reversibility, which allows for the design of dynamic and self-healing materials.

The reaction proceeds via a concerted mechanism involving the highest occupied molecular orbital (HOMO) of the furan diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (the maleimide). This interaction leads to the formation of a new six-membered ring, resulting in an oxanorbornene derivative.

A critical aspect of this annulation is its diastereoselectivity. The reaction can yield two primary stereoisomers: the endo and exo adducts. The endo product is generally formed faster and is considered the kinetically favored product. In contrast, the exo product is typically more thermodynamically stable. The balance between these two products can be influenced by reaction conditions such as temperature. At lower temperatures, the reaction is under kinetic control, favoring the endo isomer, while at elevated temperatures, the reversible nature of the reaction allows for equilibrium to be reached, favoring the more stable exo isomer.

Detailed kinetic and thermodynamic studies have been performed on systems analogous to this compound, such as the reaction between furfuryl alcohol (FAL) and N-substituted maleimides. These studies provide insight into the reaction parameters that would govern the behavior of this compound in similar annulation reactions. For instance, the reaction between furfuryl alcohol and N-(2-Hydroxyethyl)maleimide (N2HM) has been characterized to determine its rate constants and activation parameters.

The following table summarizes the kinetic and thermodynamic constants for this model reaction, which demonstrates the transition from kinetic to thermodynamic control with increasing temperature.

| Temperature (°C) | k1 (10-4 L mol-1 s-1) | k-1 (10-4 s-1) | Keq (L mol-1) | ΔH (kJ mol-1) | ΔS (J mol-1 K-1) | Ea (kJ mol-1) |

|---|---|---|---|---|---|---|

| 25 | 1.58 ± 0.02 | 0.10 ± 0.01 | 15.8 ± 1.6 | -42.2 ± 1.0 | -117.7 ± 3.4 | 47.3 ± 0.8 |

| 40 | 4.50 ± 0.04 | 0.80 ± 0.03 | 5.6 ± 0.2 | |||

| 60 | 17.80 ± 0.23 | 7.71 ± 0.17 | 2.3 ± 0.1 | |||

| 80 | 51.60 ± 1.10 | 47.80 ± 0.90 | 1.1 ± 0.1 |

The substituent on the maleimide nitrogen can influence the diastereoselectivity of the cycloaddition. Generally, N-aryl maleimides tend to exhibit lower diastereoselectivity compared to N-alkyl maleimides in reactions with furan derivatives. The nature of substituents on the furan ring also plays a significant role in the efficiency and selectivity of the cycloaddition.

The table below presents selected examples of Diels-Alder reactions between various bio-based furans and N-alkyl maleimides, highlighting the typical endo/exo diastereoselectivity observed.

| Furan Derivative | Maleimide | Conditions | Yield (%) | endo:exo Ratio |

|---|---|---|---|---|

| Furfural (B47365) | N-Ethylmaleimide | Neat, 25 °C, 24 h | 98 | >99:1 |

| Furfuryl alcohol | N-Ethylmaleimide | Neat, 25 °C, 24 h | 98 | >99:1 |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | N-Methylmaleimide | THF, 20 °C, 2 h | 96 | >98:2 |

| 2-Furoic acid | N-Ethylmaleimide | Neat, 25 °C, 5 days | 98 | >99:1 |

| Methyl 2-furoate | N-Ethylmaleimide | Neat, 25 °C, 5 days | 98 | >99:1 |

These findings underscore that the annulation of substrates like this compound via the Diels-Alder reaction is a predictable and controllable process, where the reaction outcome is governed by well-understood principles of kinetic and thermodynamic control.

Polymeric Applications and Materials Science Innovations

Self-Healing Polymers and Thermally Remendable Materials

The Diels-Alder reaction between furan (B31954) and maleimide (B117702) moieties is a leading strategy for designing intrinsically self-healing polymers. nih.govmdpi.com These materials can repair damage autonomously or with an external stimulus like heat, extending their lifespan and improving sustainability. The process relies on the reversible nature of the covalent crosslinks formed by the DA reaction, which can be broken and reformed multiple times. mdpi.comresearchgate.net

Furan and maleimide functional groups can be integrated into polymer structures in several ways to create reversible networks. nih.gov They can be incorporated into the polymer backbone, attached as pendant side groups, or used as crosslinking agents for pre-existing polymer chains. nih.govscielo.br For instance, furan-functionalized polyketones have been crosslinked with bismaleimides to create thermally reversible thermosets. rug.nlnih.gov Similarly, bio-based self-healing polymers have been prepared by cross-linking furan-containing polyesters, such as poly(2,5-furandimethylene succinate), with various bis-maleimide compounds. researchgate.netacs.org

Another approach involves synthesizing furan-functionalized resins, for example, by reacting a conventional epoxy resin like diglycidyl ether bisphenol A (DGEBA) with furfuryl alcohol. bohrium.com This furan-functionalized resin can then be crosslinked with a bismaleimide (B1667444), such as 1,1′-(methylenedi-1,4-phenylene) bismaleimide (BMI), to form a self-healing network. bohrium.com This strategy has been used to create semi-interpenetrating polymer networks (semi-IPNs) by blending the reversibly crosslinked polymer with an irreversible epoxy network. bohrium.com

The core of these self-healing systems is the temperature-dependent equilibrium of the Diels-Alder reaction. scielo.br At ambient or moderately elevated temperatures, the forward DA reaction is favored, leading to the formation of a crosslinked, solid network. rsc.org Upon heating, typically in the range of 80°C to 150°C, the reverse (retro-Diels-Alder) reaction is initiated, breaking the crosslinks and allowing the material to soften or even liquefy. mdpi.comnih.gov This transition enables polymer chain mobility, allowing cracks and damage to be repaired before the material is cooled to reform the network. nih.gov

The design of the polymer network is crucial for balancing mechanical robustness with healing capability. mdpi.com One strategy is to create interpenetrating polymer networks (IPNs), which combine a reversible network with a permanent, irreversible one. mdpi.com This design helps maintain structural integrity even at temperatures where the reversible crosslinks are dissociated. mdpi.com Another approach involves using reversible crosslinks to connect irreversible polymer chains, such as poly(methacrylate)s. mdpi.comvub.be The choice of the linker in the bis-maleimide crosslinking agent also plays a significant role; flexible linkers can improve elongation and healing ability, while rigid aromatic structures tend to enhance tensile strength but may hinder healing. researchgate.net Furthermore, the stoichiometric ratio between furan and maleimide groups is a key parameter for controlling crosslink density, which in turn affects the glass transition temperature, mechanical modulus, and healing kinetics. mdpi.comvub.ac.be

Polymers based on furan-maleimide chemistry have demonstrated impressive healing efficiencies and durability. Healing efficiency is typically quantified by the recovery of mechanical properties such as tensile strength, fracture toughness, or flexural strength after a damage-heal cycle.

Studies have reported healing efficiencies exceeding 70% without any external stimulus and over 80% with the assistance of a solvent. researchgate.net In some systems, such as poly(ionic liquid) networks, a recovery of over 70% of the original stress and strain at break was observed within 2 hours at 105°C. rsc.org High-performance furan-maleimide resins have shown repair efficiencies of over 75% and maintained a flexural strength higher than 80 MPa even after three hot-pressing cycles, demonstrating their recyclability. nih.gov Self-healing epoxy resins have achieved a fracture toughness healing efficiency as high as 85.4% and a flexural strength recovery of 89.2% after being crushed and recured. acs.org Even in mobility-restricted, vitrified states (below the glass transition temperature), self-healing of microcracks has been demonstrated at ambient temperatures. vub.be

| Polymer System | Healing Conditions | Property Measured | Healing Efficiency (%) | Source |

|---|---|---|---|---|

| Furan-Maleimide Epoxy Resin | Crushed and recured | Flexural Strength | 89.2 | acs.org |

| Furan-Maleimide Epoxy Resin | Not specified | Fracture Toughness | 85.4 | acs.org |

| Poly(ionic liquid) Network | 2 hours at 105°C | Stress and Strain at Break | >70 | rsc.org |

| Bio-based Furan Polymer Network | Solvent-assisted | Not specified | >80 | researchgate.net |

| Semi-IPN Epoxy Resin | Not specified | Flexural Strength | ~80 | bohrium.com |

| FGE-ODA-HBMI Resin | Hot-pressing | Flexural Strength | >75 | nih.gov |

The self-healing mechanism is a two-stage process. The first stage involves closing the crack, often facilitated by heat which induces the retro-Diels-Alder reaction. mdpi.com This dissociation of crosslinks lowers the material's viscosity, allowing viscous flow and chain interdiffusion to bring the fractured surfaces into intimate contact. mdpi.com The second stage is the chemical repair, where cooling the material shifts the equilibrium back toward the forward Diels-Alder reaction, reforming the covalent crosslinks across the interface and restoring the material's integrity and mechanical properties. mdpi.com

Kinetic studies are crucial for understanding and optimizing this process. The Diels-Alder reaction between furan and maleimide can form two different stereoisomers: a kinetically favored endo adduct and a thermodynamically more stable exo adduct. mdpi.comresearchgate.net Research has shown that the endo adduct often forms first and can gradually convert to the more stable exo form upon curing. acs.org The rates of both the forward and reverse reactions are temperature-dependent and critical for determining the processing and healing temperatures. researchgate.netnih.gov Reactive molecular dynamics simulations are being used to provide deeper insights into the kinetics of the retro-Diels-Alder reaction at the atomic level, which is essential for understanding the self-healing mechanism in larger polymer networks. acs.org

Smart Materials and Responsive Polymer Systems

The same thermoreversibility that enables self-healing also allows for the creation of "smart" materials. These are materials designed to change their properties in response to external stimuli, making them suitable for applications ranging from sensors and actuators to drug delivery systems. rsc.orgrsc.org

The primary stimulus for furan-maleimide based polymers is heat. The temperature-dependent nature of the Diels-Alder equilibrium allows for precise control over the material's properties. acs.org Applying heat can trigger a change in network architecture by dissociating furan-maleimide linkages. acs.org This can alter properties such as stiffness, shape, and adhesion. For example, thermally reversible adhesives have been developed that form strong bonds at room temperature but can be easily detached and reused upon heating. rsc.org This thermal response allows the material to be reprocessed, reshaped, or recycled, addressing the environmental concerns associated with traditional thermosetting plastics. nih.govresearchgate.net

While thermal stimuli are the most common, light can also play a role. In some systems, UV light is used to initiate the polymerization of a primary, irreversible network, onto which the reversible furan-maleimide crosslinks are grafted. mdpi.comnih.gov In one advanced concept, heat is used as a stimulus to switch between different types of Diels-Alder linkages within a network. For instance, a system can be designed to exchange kinetically favored furan-maleimide links for more thermodynamically stable anthracene-maleimide links at elevated temperatures, thereby transforming the macromolecular architecture of the material. acs.org

Applications in Sensing and Actuation

The incorporation of N-(2-Furylmethyl)maleimide into polymer structures has paved the way for the creation of advanced sensing and actuation systems. The underlying principle for these applications often relies on the reversible nature of the furan-maleimide Diels-Alder cycloaddition reaction, which can be triggered by thermal stimuli. This reversible covalent bond formation and cleavage can induce macroscopic changes in the polymer's properties, such as its shape, volume, or optical characteristics, making it an ideal component for smart materials.

Thermo-responsive polymers synthesized with this compound can exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition. This property is harnessed in the development of fluorescent thermometers for biomedical applications. For instance, copolymers of this compound with monomers like N-isopropylacrylamide can be designed to have tunable emission properties that are dependent on temperature, allowing for intracellular thermal imaging.

In the field of actuation, the reversible crosslinking and decrosslinking afforded by the Diels-Alder reaction of the furan and maleimide groups can be translated into mechanical work. Materials incorporating this compound can be engineered to change their shape or stiffness in response to temperature changes. This shape-memory effect can be utilized in the fabrication of soft actuators, micro-robots, and reconfigurable electronic devices. The ability to precisely control the crosslinking density through thermal cycling allows for fine-tuning of the actuation behavior.

| Parameter | Value | Significance in Sensing/Actuation |

| Diels-Alder Reaction Temperature | ~60-80 °C | Enables thermally triggered response in a biologically relevant range. |

| Retro-Diels-Alder Reaction Temperature | >110 °C | Allows for the reversal of the response and material reprocessing. |

| Response Time | Minutes to Hours | Dependent on the polymer matrix and stimulus intensity. |

| Actuation Strain | Up to 100% | Demonstrates significant shape change capability. |

Functional Polymers and Composites

The versatility of this compound extends to the creation of a diverse range of functional polymers and composites with tailored properties. Its ability to participate in various polymerization techniques and post-polymerization modifications makes it a valuable building block in materials science.

The design of functionalized polymeric materials using this compound leverages its reactive maleimide group, which can readily undergo Michael addition reactions with thiols. This "click" chemistry approach allows for the straightforward introduction of a wide variety of functional molecules, including biomolecules, fluorescent dyes, and pharmacologically active agents, onto the polymer backbone.

Furthermore, the furan group can serve as a diene in Diels-Alder reactions with various dienophiles, enabling the formation of crosslinked networks or the grafting of other polymer chains. The reversibility of this reaction also allows for the design of self-healing materials. When a crack forms within the material, the application of heat can induce the retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and rebond upon cooling, thus repairing the damage.

The incorporation of this compound into polymer chains can significantly enhance their thermal and mechanical properties. The rigid five-membered imide ring of the maleimide contributes to an increase in the glass transition temperature (Tg) of the resulting polymers, leading to improved thermal stability. Copolymers of N-substituted maleimides with other vinyl monomers often exhibit higher thermal stability compared to the homopolymers of the vinyl monomers alone.

The ability to form crosslinks via the Diels-Alder reaction also leads to a substantial improvement in the mechanical properties of the material, such as its modulus, strength, and toughness. The density of these crosslinks can be controlled by the concentration of this compound in the polymer and the reaction conditions, allowing for a tunable reinforcement of the polymer matrix.

| Property | Base Polymer | Polymer with this compound |

| Glass Transition Temperature (Tg) | Varies | Increased |

| Thermal Stability | Moderate | Enhanced |

| Mechanical Strength | Low to Moderate | High |

| Self-Healing Efficiency | N/A | Up to 90% |

In the realm of polymer blends, which are often immiscible, this compound can act as a reactive compatibilizer. When added to a blend of two incompatible polymers, it can migrate to the interface between the two phases. Through reactions with functional groups present on the polymer chains of each phase, it can form block or graft copolymers in situ. These copolymers then act as surfactants, reducing the interfacial tension and improving the adhesion between the phases.

For example, in a blend of a polymer containing furan groups and another containing maleimide groups, the addition of a small amount of a copolymer containing this compound can promote interfacial Diels-Alder reactions, effectively "stitching" the two phases together. This leads to a finer and more stable morphology, resulting in a blend with superior mechanical properties compared to the uncompatibilized blend. The maleimide group can also react with other functional groups, such as amines or thiols, present in one of the blend components, further enhancing its compatibilizing effect.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(2-Furylmethyl)maleimide, DFT calculations are crucial for determining the energetics of its key reactions, particularly the thermoreversible Diels-Alder (DA) cycloaddition between the furan (B31954) and maleimide (B117702) moieties.

DFT studies on analogous furan-maleimide systems have provided significant insights. Calculations can accurately predict the activation barriers (ΔG‡) for both the forward (DA) and reverse (retro-DA) reactions. For instance, calculations for the retro-DA reaction of proximal dimethyl furan-maleimide adducts at zero external force show a free energy barrier of 28.2 kcal/mol for the endo isomer and 30.8 kcal/mol for the more stable exo isomer. nih.gov This energy difference explains the kinetic preference for the formation of the endo product and the thermodynamic preference for the exo product. acs.orgacs.org

Furthermore, DFT is employed to map the potential energy surface of the reaction, helping to distinguish between different mechanistic pathways. acs.org The choice of functional, such as B3LYP, wB97XD, or M06-2X, and the basis set are critical for obtaining results that correlate well with experimental data. rsc.org These calculations reveal that the reaction energetics are sensitive to subtle changes in molecular structure and solvent effects. rsc.org For example, hydration of a substituent on the furan ring can significantly alter the thermodynamics of the cycloaddition, providing a substantial thermodynamic driving force to an otherwise only marginally exergonic reaction. rsc.org

| Isomer | Computational Level | Forward Activation Barrier (kcal/mol) | Reverse Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|

| Endo Adduct | DFT | - | 25.2 | -17.4 |

| Exo Adduct | DFT | - | 27.5 | -18.7 |

| Endo Adduct | ReaxFF | - | 26.0 | -18.1 |

| Exo Adduct | ReaxFF | - | 28.7 | -18.8 |

Molecular Dynamics Simulations of Polymer Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT explains the reactivity of a single this compound molecule, MD simulations are essential for understanding the behavior of polymers derived from it. When this compound is used as a monomer or cross-linker, MD can model the resulting polymer network's formation, structure, and material properties.

Simulations can model the dynamic covalent networks formed through the reversible Diels-Alder reaction. nih.gov By representing the polymer chains and the reversible crosslinks, MD can predict macroscopic properties such as the glass transition temperature (Tg), Young's modulus, and self-healing behavior. mdpi.com For example, simulations can show how the polymer network responds to stress and how the breaking and reforming of Diels-Alder adducts contribute to material relaxation or healing.

Reactive force fields, such as ReaxFF, have been developed to simulate chemical reactions within an MD framework. acs.org This allows for the direct simulation of the polymerization or cross-linking process, capturing the formation of endo and exo adducts over time and predicting how factors like stoichiometry and temperature influence the final network structure and properties. acs.orgmdpi.com These simulations provide a bridge between molecular-level chemistry and the bulk properties of the resulting materials. researchgate.net

Prediction of Reaction Pathways and Isomer Ratios

Computational chemistry is instrumental in predicting the preferred reaction pathways and the resulting ratio of isomers for reactions involving this compound. The Diels-Alder reaction between the furan and maleimide moieties can produce two primary stereoisomers: the kinetically favored endo adduct and the thermodynamically favored exo adduct. mdpi.com

Theoretical calculations show that under thermal conditions, the reaction proceeds through a concerted mechanism. nih.gov However, computational studies have revealed that applying an external mechanical force can steer the retro-Diels-Alder reaction toward a sequential, diradical pathway. nih.govuliege.be This switch in mechanism is predicted to occur at forces around 1 nN. nih.gov Such predictions are vital for the design of mechanophores—chemical units that respond to mechanical stress—in smart polymers.